molecular formula C19H30N2O2 B2913589 4-TERT-BUTYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]BENZAMIDE CAS No. 1421484-45-8

4-TERT-BUTYL-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]BENZAMIDE

Cat. No.: B2913589
CAS No.: 1421484-45-8
M. Wt: 318.461
InChI Key: HNQWCFILNYODEB-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a tert-butyl group and a piperidine ring, which is further functionalized with a methoxyethyl group. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the piperidine derivative with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzamide core are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide
  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group and the tert-butyl-substituted benzamide core differentiates it from other similar compounds, making it a valuable candidate for specialized applications in research and industry.

Properties

IUPAC Name

4-tert-butyl-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)16-7-5-15(6-8-16)18(22)20-17-9-11-21(12-10-17)13-14-23-4/h5-8,17H,9-14H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQWCFILNYODEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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